

# Spectroscopic Profile of 1-Chloro-4-methoxybutane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Chloro-4-methoxybutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-chloro-4-methoxybutane** (CAS No. 17913-18-7), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

## Chemical Structure and Properties

**1-Chloro-4-methoxybutane** is a bifunctional molecule with the chemical formula  $C_5H_{11}ClO$ . It features a butane backbone with a chlorine atom at one terminus and a methoxy group at the other. This structure makes it a versatile reagent in organic synthesis.

Molecular Structure:

Figure 1. Chemical Structure of **1-Chloro-4-methoxybutane**

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-chloro-4-methoxybutane**.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The expected chemical shifts for **1-chloro-4-methoxybutane** are as follows:

Protons	Chemical Shift ( $\delta$ , ppm) Range	Multiplicity
Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	3.5 - 3.7	Triplet
Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	1.7 - 1.9	Multiplet
Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	1.6 - 1.8	Multiplet
Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	3.3 - 3.5	Triplet
Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	3.2 - 3.4	Singlet

Note: Predicted values based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy identifies the different carbon environments within the molecule.

Carbon	Chemical Shift ( $\delta$ , ppm) Range
Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	44 - 46
Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	29 - 31
Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	26 - 28
Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	70 - 72
Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	58 - 60

Note: Predicted values based on typical ranges for similar functional groups. Data availability is indicated in databases such as SpectraBase.[\[1\]](#)[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H (Alkyl) Stretch	2850 - 3000	Strong
C-O (Ether) Stretch	1050 - 1150	Strong
C-Cl (Alkyl Halide) Stretch	600 - 800	Medium-Strong

Note: The presence of a strong C-O stretching band is a key identifier for the ether functionality.

[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-chloro-4-methoxybutane** is characterized by the following major fragments.

m/z	Relative Intensity (%)	Proposed Fragment
124	~33% of M+	[M+2] <sup>+</sup> (due to <sup>37</sup> Cl isotope)
122	100% of M+	[M] <sup>+</sup> (due to <sup>35</sup> Cl isotope)
87	High	[M - Cl] <sup>+</sup>
75	High	[CH <sub>2</sub> =O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ] <sup>+</sup>
45	Base Peak	[CH <sub>2</sub> =O-CH <sub>3</sub> ] <sup>+</sup>

Note: The presence of the M+ and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom.[\[1\]](#)

## Experimental Protocols

While specific experimental details for the publicly available data are not extensively documented, the following provides a general overview of the methodologies typically employed for acquiring such spectroscopic data.

## NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
- Sample Preparation: A few milligrams of **1-chloro-4-methoxybutane** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Data Acquisition: For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

## IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.
- Sample Preparation: As **1-chloro-4-methoxybutane** is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum is first collected and then subtracted from the sample spectrum.

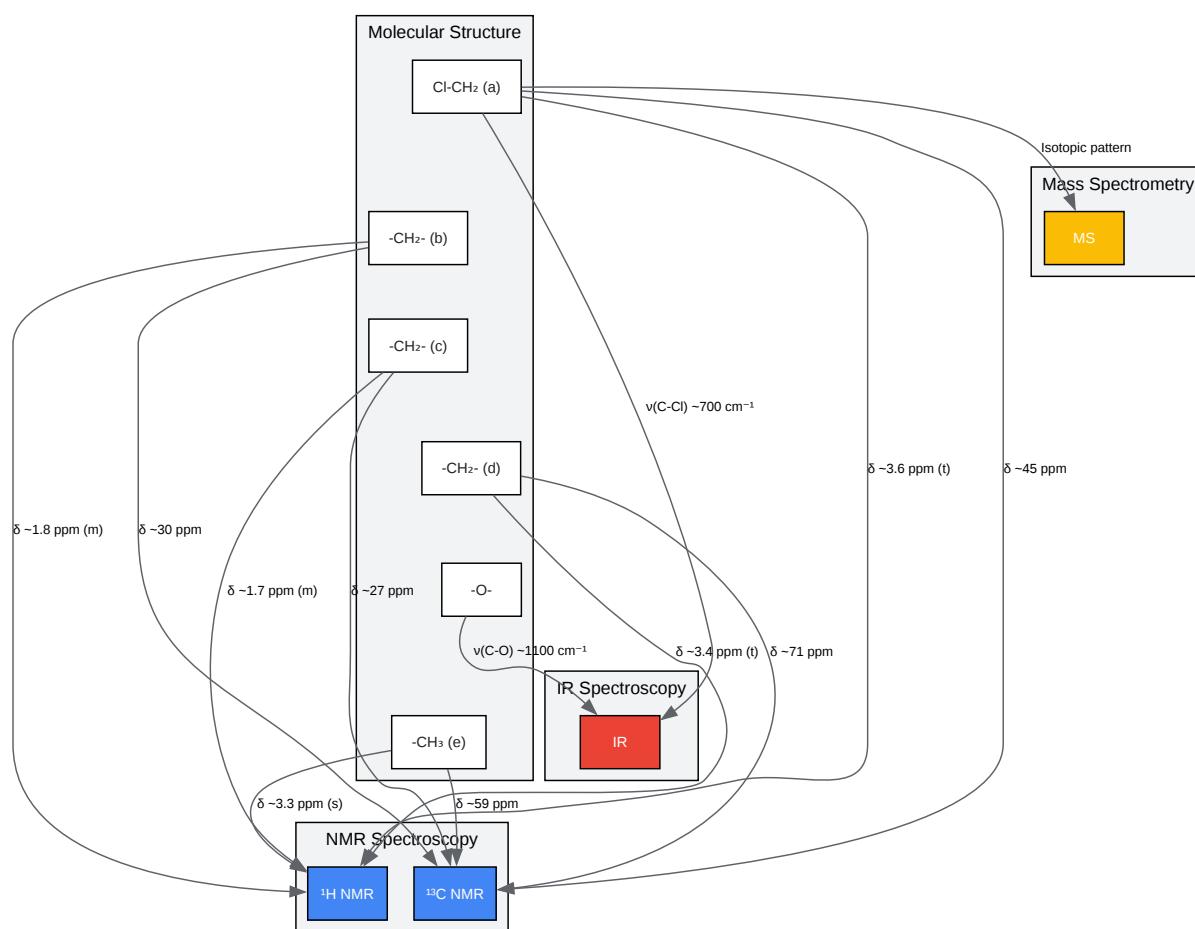
## Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Introduction: The liquid sample is injected into the GC, where it is vaporized and separated from any impurities.
- Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common method for generating ions.
- Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole) and detected.

## Visualization of Spectroscopic Correlations

The following diagram illustrates the key correlations between the structure of **1-chloro-4-methoxybutane** and its expected spectroscopic signals.

Figure 2. Spectroscopic Correlations for 1-Chloro-4-methoxybutane



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Figure 2. Spectroscopic Correlations

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## References

- 1. 1-Chloro-4-methoxybutane | 17913-18-7 | Benchchem [benchchem.com]
- 2. 1-Chloro-4-methoxybutane | C5H11ClO | CID 87363 - PubChem [pubchem.ncbi.nlm.nih.gov]
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